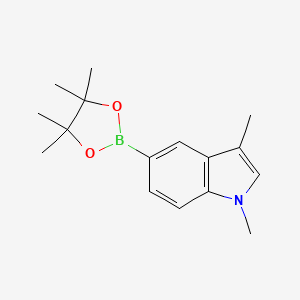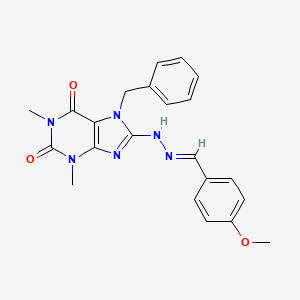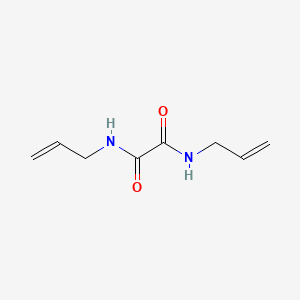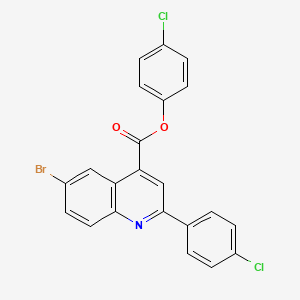
3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
「3-(2-クロロフェニル)-4-((2-ヒドロキシ-3,5-ジヨードベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン」は、トリアゾール誘導体のクラスに属する複雑な有機化合物です。
2. 製法
合成経路と反応条件
「3-(2-クロロフェニル)-4-((2-ヒドロキシ-3,5-ジヨードベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン」の合成は、通常、以下の手順を伴います。
トリアゾール環の形成: これは、適切なヒドラジン誘導体を二硫化炭素またはその他の適切な試薬と環化させることによって達成できます。
クロロフェニル基の導入: このステップは、トリアゾール環上の水素原子を2-クロロフェニル基で置換することを伴い、多くの場合、ハロゲン化反応を使用します。
シッフ塩基の形成: 最後のステップは、トリアゾール誘導体を2-ヒドロキシ-3,5-ジヨードベンズアルデヒドと縮合させてシッフ塩基を形成することを伴います。
工業的生産方法
このような化合物の工業的生産方法は、多くの場合、同様の合成経路を伴いますが、大規模生産に合わせて最適化されます。これには、連続フロー反応器の使用、反応条件のハイスループットスクリーニング、および収率と選択性を向上させるための触媒の使用が含まれます。
3. 化学反応の分析
反応の種類
酸化: この化合物は、特にチオン基の硫黄原子で酸化反応を受ける可能性があります。
還元: 還元反応はイミン基で起こり、それをアミンに変換できます。
置換: クロロフェニル基は求核置換反応に関与できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤を塩基性条件で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン基を持つ酸化された誘導体。
還元: アミン基を持つ還元された誘導体。
置換: さまざまな求核剤が塩素原子を置換した置換誘導体。
4. 科学研究への応用
化学
触媒作用: この化合物は、配位化学における触媒作用のための配位子として使用できます。
材料科学:
生物学
抗菌活性: 研究により、トリアゾール誘導体は顕著な抗菌特性を示すことが示されています。
抗がん活性: これらの化合物の潜在的な抗がん特性を調査する研究が進行中です。
医学
創薬: この化合物は、新しい治療薬の開発における潜在的な用途について調査されています。
産業
農業: その生物活性により、殺虫剤または除草剤としての潜在的な用途があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-(2-Chlorophenyl)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 2-chlorophenyl group, often using a halogenation reaction.
Formation of the Schiff Base: The final step involves the condensation of the triazole derivative with 2-hydroxy-3,5-diiodobenzaldehyde to form the Schiff base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Antimicrobial Activity: Studies have shown that triazole derivatives exhibit significant antimicrobial properties.
Anticancer Activity: Research is ongoing to explore the potential anticancer properties of these compounds.
Medicine
Drug Development: The compound is being investigated for its potential use in developing new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
作用機序
「3-(2-クロロフェニル)-4-((2-ヒドロキシ-3,5-ジヨードベンジリデン)アミノ)-1H-1,2,4-トリアゾール-5(4H)-チオン」の作用機序は、特定の分子標的との相互作用を伴います。これらには、酵素、受容体、または核酸が含まれる可能性があります。この化合物の生物活性は、多くの場合、金属イオンと安定な錯体を形成する能力に起因し、これは重要な生物学的プロセスを妨げる可能性があります。
6. 類似の化合物との比較
類似の化合物
1,2,4-トリアゾール誘導体: 類似のトリアゾール環を持つが、異なる置換基を持つ化合物。
シッフ塩基: 類似のイミン基を持つが、異なる芳香族アルデヒドを持つ化合物。
独自性
置換基の効果: 2-クロロフェニル基と2-ヒドロキシ-3,5-ジヨードベンジリデン基の存在は、この化合物に独自の化学的および生物学的特性を与えます。
生物活性: 置換基の特定の組み合わせにより、他の類似の化合物と比較して、生物活性が向上したり、独自のものになったりする可能性があります。
類似化合物との比較
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Schiff Bases: Compounds with similar imine groups but different aromatic aldehydes.
Uniqueness
Substituent Effects: The presence of the 2-chlorophenyl and 2-hydroxy-3,5-diiodobenzylidene groups imparts unique chemical and biological properties to the compound.
Biological Activity: The specific combination of substituents may result in enhanced or unique biological activities compared to other similar compounds.
特性
CAS番号 |
478254-53-4 |
|---|---|
分子式 |
C15H9ClI2N4OS |
分子量 |
582.6 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-4-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H9ClI2N4OS/c16-11-4-2-1-3-10(11)14-20-21-15(24)22(14)19-7-8-5-9(17)6-12(18)13(8)23/h1-7,23H,(H,21,24)/b19-7+ |
InChIキー |
QUAPKDOROQSRFR-FBCYGCLPSA-N |
異性体SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC(=C3)I)I)O)Cl |
正規SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C(=CC(=C3)I)I)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Butylphenyl)amino]-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12050700.png)
![[4-(2,4-Dichlorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B12050702.png)








![N'-[(E)-(2-hydroxyphenyl)methylidene]-3-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050773.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12050779.png)
